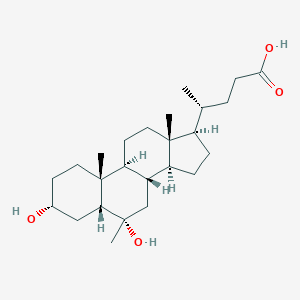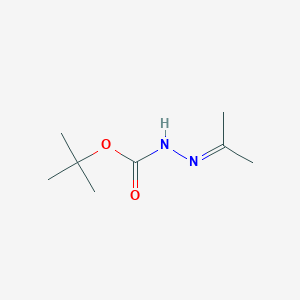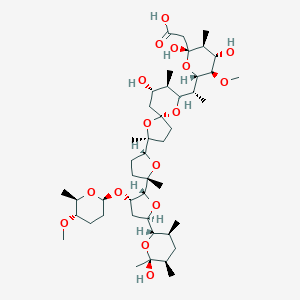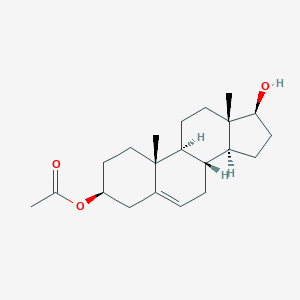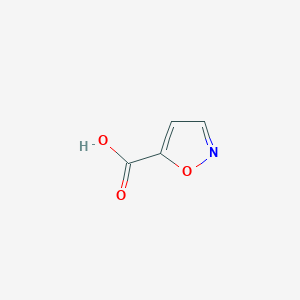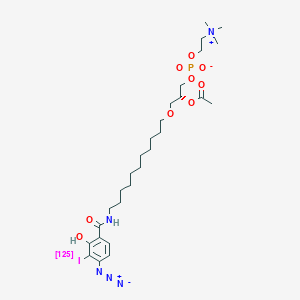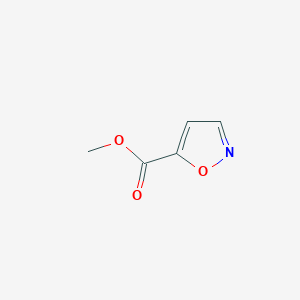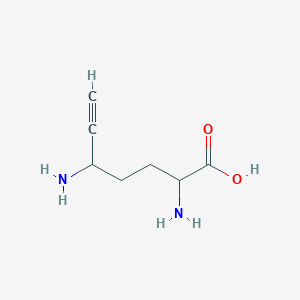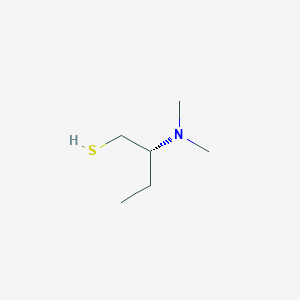
(2R)-2-(Dimethylamino)butane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Dimethylamino)butane-1-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DMABT or DMABT-HCl, and its chemical formula is C6H15NS. DMABT is a colorless to pale yellow liquid with a strong odor and is soluble in water and ethanol.
Wirkmechanismus
DMABT acts as a reducing agent in the presence of metal ions, leading to the formation of stable metal complexes. The thiol group in DMABT is responsible for the reduction of metal ions, and the amino group enhances the solubility of the resulting metal complexes.
Biochemische Und Physiologische Effekte
DMABT has been shown to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells. It has also been studied for its potential use in the treatment of certain diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
DMABT is a versatile reagent that can be used for a wide range of applications in analytical chemistry and nanotechnology. However, its strong odor and toxicity at high concentrations can pose a challenge for its use in certain experiments.
Zukünftige Richtungen
Further research is needed to explore the potential applications of DMABT in the field of biomedicine, particularly in the development of new drugs for the treatment of neurodegenerative diseases. Additionally, the use of DMABT in the synthesis of nanomaterials for various applications such as catalysis, sensors, and drug delivery systems requires further investigation.
Synthesemethoden
The synthesis of DMABT involves the reaction between 2-bromo-2-methylpropane and sodium dimethylamine followed by the addition of hydrogen sulfide gas. The resulting product is then purified using various techniques such as distillation, recrystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
DMABT has been extensively studied in the field of analytical chemistry as a reagent for the determination of various metals such as copper, mercury, and lead. It is also used as a reducing agent for the synthesis of nanoparticles and as a stabilizer for the synthesis of gold and silver nanoparticles.
Eigenschaften
CAS-Nummer |
120138-62-7 |
|---|---|
Produktname |
(2R)-2-(Dimethylamino)butane-1-thiol |
Molekularformel |
C6H15NS |
Molekulargewicht |
133.26 g/mol |
IUPAC-Name |
(2R)-2-(dimethylamino)butane-1-thiol |
InChI |
InChI=1S/C6H15NS/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI-Schlüssel |
FHSPKMICBQJJSJ-ZCFIWIBFSA-N |
Isomerische SMILES |
CC[C@H](CS)N(C)C |
SMILES |
CCC(CS)N(C)C |
Kanonische SMILES |
CCC(CS)N(C)C |
Synonyme |
1-Butanethiol,2-(dimethylamino)-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
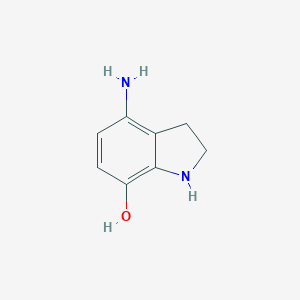
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
